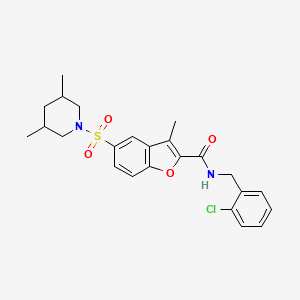
N-(2-chlorobenzyl)-5-(3,5-dimethylpiperidin-1-ylsulfonyl)-3-methylbenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-5-(3,5-dimethylpiperidin-1-ylsulfonyl)-3-methylbenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H27ClN2O4S and its molecular weight is 475.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-5-(3,5-dimethylpiperidin-1-ylsulfonyl)-3-methylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on antitumor, antimicrobial, and other relevant biological activities.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C18H22ClN3O3S
- Molecular Weight : 389.90 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For example, in a study involving various synthesized compounds, derivatives similar to this compound were tested against several human cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its antitumor properties, the compound was evaluated for its antimicrobial activity against various bacterial strains such as E. coli and S. aureus. The testing involved both two-dimensional (2D) and three-dimensional (3D) culture systems to assess its effectiveness.
- Results : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of cell proliferation through interference with DNA synthesis.
- Induction of apoptosis in cancer cells.
- Potential disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Lung Cancer Treatment : A study conducted on lung cancer cell lines showed that the compound not only inhibited tumor growth but also reduced cell viability significantly in both 2D and 3D cultures.
- Antibacterial Efficacy : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains, showing promising results that warrant further investigation.
Eigenschaften
Molekularformel |
C24H27ClN2O4S |
|---|---|
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O4S/c1-15-10-16(2)14-27(13-15)32(29,30)19-8-9-22-20(11-19)17(3)23(31-22)24(28)26-12-18-6-4-5-7-21(18)25/h4-9,11,15-16H,10,12-14H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
PUDRHBJLNGSDRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=CC=C4Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















